Product packaging for Apo-8'-carotenoic Acid(Cat. No.:CAS No. 1962-15-8)

Apo-8'-carotenoic Acid

Cat. No.: B1253616
CAS No.: 1962-15-8
M. Wt: 432.6 g/mol
InChI Key: MREKHRDVEZGVPJ-CUIXVSHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apo-8'-carotenoic Acid is a significant apocarotenoid that serves as a key molecule in research concerning carotenoid metabolism and function in biological systems . It is a cleavage product of carotenoids like β-carotene, formed through enzymatic or non-enzymatic processes, and is part of a broader class of compounds that includes important signaling molecules . Researchers value this compound for its role as a precursor in the study of vitamin A synthesis and other biologically active metabolites . A closely related derivative, the ethyl ester of β-apo-8'-carotenoic acid, is well-documented for its application as a potent colorant in feed for poultry, where it effectively enhances the pigmentation of egg yolks and broiler skin . In mammalian systems, apocarotenoids are investigated for their potential to regulate critical cellular functions, including gene expression via retinoic acid receptor (RAR)-mediated pathways, providing insights into cellular differentiation, proliferation, and apoptosis . The compound is characterized by its orange to red color and shares the antioxidant properties common to carotenoids, making it a compound of interest in studies exploring oxidative stress . This compound is presented as a high-purity standard to ensure reliability and reproducibility in your experimental work. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O2 B1253616 Apo-8'-carotenoic Acid CAS No. 1962-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1962-15-8

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid

InChI

InChI=1S/C30H40O2/c1-23(13-8-9-14-24(2)17-11-18-27(5)29(31)32)15-10-16-25(3)20-21-28-26(4)19-12-22-30(28,6)7/h8-11,13-18,20-21H,12,19,22H2,1-7H3,(H,31,32)/b9-8+,15-10+,17-11+,21-20+,23-13+,24-14+,25-16+,27-18+

InChI Key

MREKHRDVEZGVPJ-CUIXVSHYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C

Synonyms

apo-8'-carotenoic acid
beta-apo-8'-carotenoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Apo 8 Carotenoic Acid

Precursor Carotenoid Cleavage

The journey to apo-8'-carotenoic acid begins with the cleavage of a larger C40 carotenoid molecule. This process can be either a highly regulated enzymatic reaction or a more random non-enzymatic event.

β-Carotene as a Primary Substrate for Apocarotenoid Formation

β-Carotene stands as the principal dietary precursor for vitamin A and a major substrate for the generation of various apocarotenoids. nih.govwikipedia.org Its C40 polyisoprenoid structure, characterized by a series of conjugated double bonds, makes it susceptible to oxidative cleavage. frontiersin.org This cleavage can occur at different positions along the polyene chain, leading to a diverse array of smaller molecules, including the C30 compound, β-apo-8'-carotenal, which is a direct precursor to this compound. wikipedia.org The formation of apocarotenoids from β-carotene is a well-established process in both plants and animals. nih.govnih.gov

Enzymatic Cleavage Mechanisms

The enzymatic cleavage of β-carotene is primarily orchestrated by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). jst.go.jp These enzymes are non-heme iron proteins that catalyze the oxidative fission of double bonds within the carotenoid structure.

β-Carotene-15,15'-dioxygenase (BCO1) is a key enzyme that performs a symmetrical cleavage of β-carotene at its central 15,15' double bond. wikipedia.orgnih.gov This central cleavage yields two molecules of retinal (retinaldehyde), the aldehyde form of vitamin A. researchgate.netmdpi.com While this is the primary route for vitamin A synthesis, the resulting retinal can be further metabolized, and under certain conditions, this pathway can influence the pool of precursors available for the formation of other apocarotenoids. BCO1 is critical for maintaining retinoid homeostasis in mammals. escholarship.org

In contrast to the central cleavage by BCO1, β-carotene-9',10'-monooxygenase (BCO2) catalyzes an asymmetric or "eccentric" cleavage of β-carotene. wikipedia.orgresearchgate.net This enzyme primarily targets the 9',10' double bond, resulting in the formation of β-apo-10'-carotenal and β-ionone. nih.govmdpi.com The activity of BCO2 is a significant pathway for the production of long-chain apocarotenoids. escholarship.org While BCO2's primary cleavage site is at the 9',10' position, the formation of other apocarotenals, including β-apo-8'-carotenal, can occur through its action or the action of other related enzymes. The presence of β-apo-8'-carotenal in human plasma after ingestion of β-carotene suggests its formation in peripheral tissues. nih.gov

Beyond BCO1 and BCO2, a broader family of carotenoid cleavage dioxygenases (CCDs) exists, particularly in plants, with varying substrate specificities and cleavage sites. jst.go.jp For instance, some plant CCD1 enzymes can cleave carotenoids at the 9,10 (9',10') positions. nih.govoup.com The substrate specificity of these enzymes can be quite broad, allowing them to act on various carotenoids and apocarotenoids. nih.govoup.com The specific CCD responsible for the direct formation of β-apo-8'-carotenal from β-carotene is not as definitively characterized as BCO1 and BCO2. However, the diverse activities within the CCD family suggest that multiple enzymes could contribute to its production. In the fungus Blakeslea trispora, evidence points to a double cleavage of β-carotene at the 13,14 and 11',12' double bonds to generate various apocarotenoids. rsc.org

Enzyme FamilyPrimary Cleavage Site on β-CaroteneKey Products
BCO1 Central (15,15')Two molecules of retinal
BCO2 Eccentric (9',10')β-apo-10'-carotenal and β-ionone
Plant CCDs Various (e.g., 9,10)Diverse apocarotenoids
Role of β-Carotene-9',10'-Monooxygenase (BCO2) in Eccentric Cleavage

Non-Enzymatic Degradation Pathways and Apocarotenoic Acid Formation

This compound can also be formed through non-enzymatic pathways. The electron-rich polyene chain of β-carotene is susceptible to attack by reactive oxygen species (ROS), leading to oxidative cleavage. frontiersin.orgsci-hub.se This non-enzymatic degradation can occur through photo-oxidation, auto-oxidation, and thermal degradation. sci-hub.se While enzymatic cleavage is site-specific, non-enzymatic oxidation is more random, potentially yielding a wider array of apocarotenoids, including the precursor to this compound. plos.org This process is particularly relevant under conditions of oxidative stress. mdpi.com Studies have suggested that the formation of some β-apocarotenoids observed in vitro might be the result of chemical oxidation rather than enzymatic action, especially in the absence of antioxidants like α-tocopherol. nih.gov The subsequent oxidation of the resulting β-apo-8'-carotenal to this compound is a likely metabolic step. nih.govmdpi.com

Conversion from β-apo-8'-carotenal

The primary pathway for the formation of this compound involves the direct conversion of β-apo-8'-carotenal.

Oxidation of the Aldehyde Group to Carboxylic Acid

The conversion of β-apo-8'-carotenal to this compound is an oxidation reaction where the aldehyde group (-CHO) of the carotenal is oxidized to a carboxylic acid group (-COOH). mdpi.comresearchgate.net This metabolic step is facilitated by aldehyde dehydrogenases. mdpi.com In vivo, carotenals are readily oxidized to their corresponding carotenoic acids. iacmcolor.orginchem.org Studies have shown that this oxidation occurs in various tissues, including the intestine and liver. nih.gov For instance, when Caco-2 cells, a model for human intestinal cells, were incubated with β-apo-8'-carotenal, it was largely converted to β-apo-8'-carotenoic acid. researchgate.netnih.govnih.gov This enzymatic conversion is a crucial step in the metabolic fate of dietary β-apocarotenals. mdpi.com

Identification of β-apo-8'-carotenoic Acid as a Predominant Metabolite

Research across different species has consistently identified β-apo-8'-carotenoic acid as a major metabolite of β-apo-8'-carotenal. mdpi.comresearchgate.netiacmcolor.org

In Humans: Following a single oral dose of β-apo-8'-carotenal, β-apo-8'-carotenoic acid was one of the main metabolites detected in the serum. mdpi.com

In Rats and Chickens: When fed β-apo-8'-carotenal, both rats and chickens showed the presence of the carotenal, small quantities of the corresponding alcohol (β-apo-8'-carotenol), and larger amounts of the carotenoic acid in their blood and tissues. mdpi.com

In Dogs: After administration of high daily doses of β-apo-8'-carotenal, both the original compound and β-apo-8'-carotenoic acid were found in the urine. mdpi.com

In Vitro Studies: In vitro experiments using Caco-2 cells have demonstrated a rapid uptake of β-apo-8'-carotenal and its significant conversion into β-apo-8'-carotenoic acid. researchgate.netresearchgate.netnih.govnih.gov In one study, after just one hour of incubation, β-apo-8'-carotenal was largely transformed into β-apo-8'-carotenoic acid. researchgate.netnih.gov

The following table summarizes the findings from a study on the metabolism of β-apo-8'-carotenal in Caco-2 cells.

Time Pointβ-apo-8'-carotenal (pmol/well)β-apo-8'-carotenoic acid (pmol/well)5,6-epoxy-β-apo-8'-carotenol (pmol/well)
30 min150100< 10
1 h100150~20
4 h< 50> 200~30
8 h< 20> 250~40

Data adapted from a study on the uptake and metabolism of β-apocarotenoids in Caco-2 cells. The table illustrates the rapid conversion of β-apo-8'-carotenal into its metabolites over time. nih.gov

Subsequent Metabolic Transformations

Once formed, this compound can undergo further metabolic changes.

Formation of Esters (e.g., Ethyl and Methyl Esters)

This compound can be esterified to form compounds such as ethyl and methyl esters. researchgate.netiacmcolor.orginchem.org In rats, absorbed β-apo-8'-carotenal is metabolically converted not only to β-apo-8'-carotenoic acid but also to its ethyl and methyl esters. iacmcolor.org These esters are considered normal metabolites of β-apo-8'-carotenal. inchem.org The ethyl ester of β-apo-8'-carotenoic acid, in particular, has been noted for its use as a coloring agent in the poultry industry. wpsa-aeca.es

Reduction to Apo-alcohols

While the oxidation to carotenoic acids is a primary pathway, β-apocarotenals can also be reduced to their corresponding alcohols (apo-alcohols). mdpi.comresearchgate.netiacmcolor.orgnih.gov Studies in both humans and animals have shown that after the administration of β-apo-8'-carotenal, β-apo-8'-carotenol is detected as a metabolite, although often in smaller quantities than the carotenoic acid. mdpi.com This reduction pathway is analogous to the metabolic conversion of retinal to retinol (B82714). mdpi.com

Epoxidation Pathways (e.g., 5,6-epoxy derivatives)

Another metabolic fate for β-apocarotenoids, including this compound and its precursors, is epoxidation, particularly at the 5,6-position of the β-ionone ring. mdpi.comresearchgate.netiacmcolor.org In studies with Caco-2 cells incubated with β-apo-8'-carotenal, a minor metabolite was identified as 5,6-epoxy-β-apo-8'-carotenol. researchgate.netresearchgate.netnih.govnih.gov This suggests that the metabolic pathways for β-apocarotenoids can mirror those of retinoids, which also undergo 5,6-epoxidation. mdpi.com The formation of these epoxy derivatives indicates a complex network of enzymatic modifications.

Potential β-Oxidation-like Processes in Retinoic Acid Biosynthesis

The biosynthesis of retinoic acid from β-carotene can occur through pathways other than the central cleavage of the β-carotene molecule. One such alternative involves the eccentric cleavage of β-carotene, which produces a series of β-apocarotenals, including β-apo-8'-carotenal. This aldehyde is then oxidized to its corresponding carboxylic acid, β-apo-8'-carotenoic acid. mdpi.comnih.gov Subsequent metabolism of β-apo-8'-carotenoic acid to retinoic acid is proposed to occur via a mitochondrial process that resembles the β-oxidation of fatty acids. nih.gov

This β-oxidation-like mechanism involves the stepwise shortening of the polyene chain of β-apocarotenoic acids. nih.gov Research using rabbit liver mitochondrial fractions has demonstrated that incubating β-apo-8'-carotenoic acid, along with other longer-chain apocarotenoic acids like β-apo-12'- and β-apo-14'-carotenoic acid, results in the formation of shorter-chain apocarotenoic acids and ultimately, retinoic acid. nih.gov The rate of retinoic acid synthesis was found to be dependent on the chain length of the initial substrate. nih.gov

Further evidence for this pathway comes from studies using inhibitors. In perfused ferret liver, the production of retinoic acid from β-apo-8'-carotenoic acid was significantly inhibited by compounds that block fatty acid oxidation enzymes, such as 3-mercaptopropionic acid (an inhibitor of long-chain acyl-CoA dehydrogenase) and 2-tetradecylglycidic acid (an inhibitor of carnitine-palmitoyl-CoA transferase I). nih.govresearchgate.net Conversely, citral, an inhibitor of retinal oxidase involved in the central cleavage pathway, did not inhibit the formation of retinoic acid from these apocarotenoic acids. nih.gov These findings strongly suggest that a β-oxidation-type process, distinct from the central cleavage pathway, is a viable route for retinoic acid biosynthesis from β-apocarotenoic acids. nih.govnih.gov

Comparative Metabolic Fate in Model Organisms and Cellular Systems

The metabolism of this compound and its precursor, β-apo-8'-carotenal, has been investigated in various biological systems, revealing species-specific and cell-type-specific differences.

Metabolism in Poultry Models

In poultry, dietary β-apo-8'-carotenal is metabolized and its oxidation product, this compound, is deposited in the egg yolk. wpsa-aeca.es Studies on chickens fed β-carotene have led to the isolation and identification of β-apo-8'-carotenal from the intestine. nih.govnih.gov When β-apo-8'-carotenal is administered to chickens, it is found in the blood and tissues along with larger quantities of this compound. mdpi.com

Research indicates that the oxidation of apocarotenals in chicken liver primarily occurs in the particulate fractions (mitochondria and microsomes), a process that is enhanced by the presence of NAD+ or NADP+. nih.gov This is in contrast to the oxidation of retinal, which occurs in the soluble fraction of the liver homogenate. nih.gov Some reports suggest that further β-oxidation of the unsaturated side chain of this compound does not occur in poultry. wpsa-aeca.es this compound ethyl ester is also used in poultry feed and is known to be an effective pigment for egg yolks and broiler skin. wpsa-aeca.esdergipark.org.trcabi.org

Metabolism of Apo-8'-carotenal in Poultry
ModelAdministered CompoundKey Metabolites IdentifiedTissue/Location of MetabolitesReference
Chickensβ-caroteneβ-apo-8'-carotenalIntestine nih.govnih.gov
Chickensβ-apo-8'-carotenalThis compound, β-apo-8'-carotenalBlood, Tissues mdpi.com
Laying HensDietary β-apo-8'-carotenalThis compoundEgg Yolk wpsa-aeca.es

Metabolism in Rodent Models

In rodent models, particularly rats, the metabolism of β-apo-8'-carotenal also leads to the formation of this compound. mdpi.comiacmcolor.org When rats are given β-apo-8'-carotenal, significant amounts of this compound, along with other apocarotenoic acids like apo-10'- and apo-12'-carotenoic acids, have been isolated from the intestine. nih.govcapes.gov.br The absorbed β-apo-8'-carotenal is converted to β-apo-8'-carotenoic acid and its ethyl and methyl esters in rats. iacmcolor.org

Similar to chickens, the oxidation of apocarotenals in rat liver homogenates occurs predominantly in the mitochondrial and microsomal fractions and is stimulated by NAD+ or NADP+. nih.govnih.gov Studies comparing the metabolism in rats and humans suggest that the uptake and metabolite patterns are qualitatively similar. iacmcolor.org In vitro studies with rat tissue homogenates have demonstrated the enzymatic conversion of β-carotene into β-apo-8'-carotenal, among other apocarotenals and retinoids. nih.gov

Metabolism of Apo-8'-carotenal in Rodents
ModelAdministered CompoundKey Metabolites IdentifiedTissue/Location of MetabolitesReference
Ratsβ-apo-8'-carotenalThis compound, Apo-10'-carotenoic acid, Apo-12'-carotenoic acidIntestine nih.govcapes.gov.br
Ratsβ-apo-8'-carotenalβ-apo-8'-carotenoic acid, Ethyl and methyl esters of β-apo-8'-carotenoic acidGeneral metabolism iacmcolor.org
Ratsβ-apo-8'-carotenalThis compound, β-apo-8'-carotenalBlood, Tissues mdpi.com

Metabolic Dynamics in In Vitro Cell Models (e.g., Caco-2 cells)

The human intestinal Caco-2 cell line is a well-established in vitro model for studying carotenoid absorption and metabolism. researchgate.net When differentiated Caco-2 cells are incubated with β-apo-8'-carotenal, there is a rapid uptake of the compound into the cells. nih.govnih.gov Inside the cells, β-apo-8'-carotenal is extensively metabolized. nih.govnih.gov

The primary metabolite formed is this compound. nih.govnih.govresearchgate.net The formation of this compound increases over time, corresponding with a decrease in the intracellular concentration of β-apo-8'-carotenal. nih.govresearchgate.net In addition to the major carboxylic acid metabolite, a minor metabolite has also been identified as 5,6-epoxy-β-apo-8'-carotenol. mdpi.comnih.govnih.gov These results from Caco-2 cell models indicate that dietary β-apocarotenals are likely metabolized extensively within intestinal cells through pathways similar to those for retinal, suggesting they are not absorbed from the diet in their original form. nih.govnih.gov

Metabolic Dynamics of Apo-8'-carotenal in Caco-2 Cells
Incubation TimeSubstrateMajor MetaboliteMinor MetaboliteKey ObservationReference
Up to 8 hoursβ-apo-8'-carotenalThis compound5,6-epoxy-β-apo-8'-carotenolRapid uptake and extensive intracellular metabolism. nih.govnih.gov
30 min, 1h, 4h, 8hβ-apo-8'-carotenalThis compoundNot specifiedFormation of the acid increases as a function of incubation time. nih.govresearchgate.net

Analytical Methodologies for Research on Apo 8 Carotenoic Acid

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest, thereby ensuring accurate and reliable analytical results. The choice of technique depends on the nature of the sample matrix and the research objectives.

The initial step in analyzing apo-8'-carotenoic acid involves its extraction from the sample matrix.

Solvent Extraction is a widely employed technique. The selection of solvents is crucial and often involves a mixture to efficiently extract the lipophilic carotenoid. Common approaches include:

Direct Solvent Extraction: For many food matrices, a mixture of solvents is used to extract carotenoids. For instance, a combination of ethyl acetate (B1210297), acetone, and ethanol (B145695) (2:1:1, v/v/v) has been utilized for low-fat liquid samples. nih.gov In other cases, after initial homogenization, a liquid-liquid extraction with a non-polar solvent like petroleum ether is performed. scispace.com

Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to reduce extraction times and solvent consumption. ASE has been successfully compared with manual solvent extraction for various carotenoids, including the ethyl ester of β-apo-8'-carotenoic acid, in diverse food products like beverages, puddings, cereals, and sausages. food.gov.uk

Enzymatic Hydrolysis can be a valuable tool, particularly for complex matrices where the analyte may be encapsulated or bound.

Protease Treatment: For samples like infant formulae, where vitamins are often encapsulated, treatment with a protease can help break down the protein matrix, facilitating the release and subsequent partition of the vitamins into a hydrocarbon solvent. nih.gov This approach can be advantageous as it avoids the harsh conditions of saponification. nih.gov

Lipase (B570770) Treatment: In high-fat foodstuffs, enzymatic hydrolysis with lipase has been shown to yield better recoveries of carotenoids compared to traditional saponification. researchgate.net

Table 1: Comparison of Extraction Techniques for this compound and Related Compounds
TechniqueTypical Solvents/EnzymesApplicable MatricesKey AdvantagesReference
Solvent ExtractionEthyl acetate, Acetone, Ethanol, Petroleum ether, HexaneLow-fat liquids, Processed foods, Fruits, VegetablesWidely applicable, straightforward. nih.govscispace.com
Accelerated Solvent Extraction (ASE)Common organic solventsBeverages, Puddings, Cereals, Cookies, SausageAutomated, reduced solvent use, faster. food.gov.uk
Enzymatic Hydrolysis (Protease)Protease enzymesInfant formulae, Fortified milk powdersGentle, avoids saponification, releases encapsulated analytes. nih.gov
Enzymatic Hydrolysis (Lipase)Lipase enzymesHigh-fat foodstuffsImproved recovery in high-fat matrices compared to saponification. researchgate.net

Saponification is a base-catalyzed hydrolysis process frequently used in carotenoid analysis. acs.orgmdpi.com Its primary purposes are to hydrolyze carotenoid esters to their free forms and to remove interfering lipids (triglycerides) and chlorophylls (B1240455), which can interfere with spectrophotometric and chromatographic analyses. acs.orgnih.gov

The process typically involves adding methanolic or ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to the sample extract and incubating the mixture. acs.orgarvojournals.org However, this step must be carefully managed as it can lead to the degradation of carotenoids, with losses reported to be around 12.6% under certain conditions. acs.orgscispace.com The extent of degradation can vary depending on the specific carotenoid, the base concentration, temperature, and duration of the reaction. acs.orgarvojournals.org For instance, astaxanthin (B1665798) is known to be more sensitive to strong basic conditions than other carotenoids. arvojournals.org

To mitigate degradation, saponification is often carried out under a nitrogen atmosphere in the dark and at controlled temperatures. mdpi.comarvojournals.org Optimized conditions, such as using 15% KOH in methanol (B129727) at 35°C for 10 minutes, have been developed for specific matrices like Capsicum fruit. mdpi.com In some cases, gentler methods have been proposed, such as using a strongly basic resin (e.g., Ambersep 900 OH) to remove chlorophylls and fatty acids, which resulted in recovery rates close to 100% for many carotenoids. acs.orgnih.gov For certain applications, particularly when analyzing vitamin esters alongside carotenoids, saponification is deliberately avoided to prevent hydrolysis of the target analytes. nih.gov

Extraction Procedures (e.g., Solvent Extraction, Enzymatic Hydrolysis)

Chromatographic Separation and Detection

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of this compound and its esters. wpsa-aeca.eseuropa.eu It offers high resolution, sensitivity, and reproducibility. wpsa-aeca.es HPLC systems for carotenoid analysis are typically equipped with a photodiode array (PDA) or a UV/Vis detector, allowing for detection at specific wavelengths, commonly around 446-449 nm for this compound ethyl ester. europa.eufao.org

The development of robust HPLC methods has been crucial for the simultaneous determination of multiple carotenoids in various food matrices. nih.gov For instance, methods have been validated for analyzing β-carotene and β-apo-8'-carotenal in low-, moderate-, and high-fat processed foods. nih.gov

Reversed-phase HPLC is the most common chromatographic mode used for analyzing this compound and other carotenoids. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase.

Columns: C18 columns are frequently used for the analysis of this compound ethyl ester. fao.orgakjournals.com C30 columns are also widely employed and can offer enhanced separation for carotenoid isomers. food.gov.uk

Mobile Phases: A variety of mobile phase compositions are used, often in a gradient elution mode to achieve optimal separation of a wide range of carotenoids. A common approach involves mixtures of acetonitrile, methanol, water, and ethers like tert-butyl-methyl ether. nih.gov Additives such as N-ethyldiisopropyl-amine or ammonium (B1175870) acetate may be included to improve peak shape and recovery. scispace.comfao.org

Applications: RP-HPLC methods have been developed to separate and quantify up to 15 different carotenoids, including the ethyl ester of β-apo-8'-carotenoic acid, in a single run. nih.gov These methods are essential for quality control in feed and food industries. nih.gov

Table 2: Example RP-HPLC Conditions for this compound Ethyl Ester Analysis
ParameterCondition 1Condition 2Reference
ColumnSuplex pKb-100 (C18), 250 x 4.6 mm, 5 µmC18 fao.orgnih.gov
Mobile PhaseGradient of Acetonitrile, tert-Butyl-methyl ether, WaterIsocratic mobile phase (unspecified) akjournals.comnih.gov
DetectorPhotodiode Array (PDA)Photodiode Array (PDA) akjournals.comnih.gov
Wavelength446 nmNot specified fao.org
Column Temperature30°CNot specified fao.org

While less common than RP-HPLC for general carotenoid analysis, normal-phase HPLC offers alternative selectivity and can be advantageous for specific applications. NP-HPLC utilizes a polar stationary phase (e.g., unbonded silica) and a non-polar mobile phase.

Columns: Unbonded silica (B1680970) columns are characteristic of this technique. nih.gov

Mobile Phases: Mobile phases typically consist of non-polar solvents like n-hexane, often with a polar modifier like chloroform. scispace.com

Applications: NP-HPLC has been effectively used to determine vitamin A and E esters and β-carotene in infant formulae and fortified milk powders. nih.gov In this context, all-E-β-apo-8'-carotenoic acid ethyl ester served as an internal standard to ensure analytical accuracy for these labile vitamins. nih.gov This mode can also be used for the separation of major carotenoids in botanical materials. wpsa-aeca.es

Reversed-Phase HPLC (RP-HPLC)

Detection Systems

The choice of detection system is critical for achieving the required sensitivity and selectivity for this compound analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard separation techniques, which are then coupled with detectors like Diode Array Detectors or Mass Spectrometers.

Diode Array Detection (DAD) and UV-Vis spectrophotometry are commonly used for the detection of carotenoids, including this compound, due to their characteristic absorption of light in the visible spectrum. These detectors measure the absorbance of the compound as it elutes from the chromatography column across a range of wavelengths, providing a UV-visible absorption spectrum that aids in identification.

In studies where β-apo-8'-carotenal was incubated with Caco-2 intestinal cells, the resulting metabolite, this compound, was identified by comparing its HPLC retention time and its UV-Vis absorption spectrum with an authentic standard. nih.gov The UV-Vis spectrum of this compound, along with its precursor, is a key identifier in such analyses. nih.gov For the closely related ethyl ester of β-apo-8'-carotenoic acid, detection is often performed at its maximum absorption wavelength, which is around 446 nm to 449 nm. europa.eufao.org Some multi-analyte methods for carotenoids use a common wavelength of 410 nm for detection. iteh.ai Spectrophotometric methods are also recognized for quantifying the ethyl ester of β-apo-8'-carotenoic acid in feed additive preparations, with detection set at 446 nm. europa.eu

Table 1: Reported UV-Vis Detection Wavelengths for this compound and its Ethyl Ester
CompoundDetection Wavelength (nm)Analytical ContextSource
β-apo-8'-carotenoic acidFull Spectrum ComparisonIdentification of β-apo-8'-carotenal metabolite in Caco-2 cells nih.gov
Ethyl ester of β-apo-8'-carotenoic acid446Quantification in feed additive and tissues via HPLC-DAD/VIS europa.eufao.orgeuropa.eu
Ethyl ester of β-apo-8'-carotenoic acid449Quantification in food additives via spectrophotometry europa.eu
Ethyl ester of β-apo-8'-carotenoic acid410Determination in feed via HPLC-DAD (isosbestic wavelength) iteh.ai

Mass Spectrometry (MS) offers higher selectivity and sensitivity compared to UV-Vis detection and is invaluable for the definitive identification and structural elucidation of compounds in complex matrices. researchgate.net When coupled with HPLC or UHPLC, MS systems like Quadrupole Time-of-Flight (QTOF) can provide highly accurate mass measurements, which are critical for confirming the elemental composition of an unknown compound.

In metabolic studies, UHPLC-QTOF MS has been instrumental in identifying this compound. nih.gov Following the incubation of β-apo-8'-carotenal with intestinal cells, the major metabolite was analyzed by high-resolution mass spectrometry. nih.govresearchgate.net The analysis determined an accurate mass for the metabolite, which, in conjunction with retention time and UV-Vis data, confirmed its identity as β-apo-8'-carotenoic acid. nih.gov Tandem mass spectrometry (MS/MS) further enhances analytical capability by allowing for the fragmentation of a selected ion, providing structural information that can unequivocally identify the compound. researchgate.net Techniques like UHPLC-(ESI)-QqQ MS (Triple Quadrupole Mass Spectrometry) are also employed for the identification of related apocarotenoids. nih.gov

Table 2: Accurate Mass Determination of this compound
Compound Name in StudyPrecursor CompoundDetermined Accurate Mass (g/mol)Analytical TechniqueSource
Compound X (identified as β-apo-8'-carotenoic acid)β-apo-8'-carotenal (Nominal Mass: 416.6490)433.3101UHPLC-QTOF MS researchgate.net
Diode Array Detection (DAD) / UV-Vis Spectrophotometry

Quantification Strategies and Method Validation

Reliable quantification of this compound requires robust analytical strategies and thorough method validation to ensure accuracy and precision.

The most common method for quantifying carotenoids is external standard calibration. This involves creating a calibration curve by plotting the detector response against known concentrations of a pure analytical standard. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve. The quantification of this compound as a metabolite and the analysis of its ethyl ester in feed have been performed using this strategy. nih.goviteh.ai For accurate results, this method relies on the availability of a high-purity standard of this compound.

Carotenoids can exist as various geometric isomers (E/Z or trans/cis isomers), which may have different absorption maxima and extinction coefficients. This can complicate quantification when multiple isomers are present. The isosbestic wavelength approach is a clever strategy to overcome this issue. An isosbestic point is a specific wavelength at which different isomers of a compound have the same molar absorptivity. nih.govtandfonline.com

By setting the DAD detector to an identified isosbestic wavelength, the total concentration of all isomers of a specific carotenoid can be quantified accurately using a single standard, typically the all-E (all-trans) isomer. nih.govtandfonline.com This is particularly useful since analytical standards for Z (cis) isomers are often not commercially available. nih.gov A validated method for 15 carotenoids, including the ethyl ester of β-apo-8'-carotenoic acid, identified a common isosbestic wavelength of 410 nm, allowing for the reliable determination of the total content of each carotenoid. iteh.ainih.gov This approach is a key prerequisite for methods where chromatographic separation of all stereoisomers is not achieved. tandfonline.comresearchgate.net

Method validation includes determining the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for assessing the suitability of a method for a particular application.

For methods analyzing a group of 15 carotenoids, including the ethyl ester of β-apo-8'-carotenoic acid, by RP-HPLC-DAD, the LODs ranged from 0.06 mg L⁻¹ to 0.14 mg L⁻¹, and the LOQs ranged from 0.20 mg L⁻¹ to 0.48 mg L⁻¹. nih.gov Specific methods for the ethyl ester of β-apo-8'-carotenoic acid have reported LOQs of 0.5 mg/kg in feedingstuffs, 0.1 mg/L in water, and between 0.1 to 0.3 mg/kg in poultry tissues and egg yolk. europa.eu Another study using UPLC-DAD for the ethyl ester in chicken eggs and meat established an LOD of 0.05 mg/kg and an LOQ of 0.1 mg/kg. researchgate.net

Table 3: Reported Detection and Quantification Limits for the Ethyl Ester of this compound
MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
General (for 15 carotenoids)RP-HPLC-DAD0.06 - 0.14 mg/L0.20 - 0.48 mg/L nih.gov
Chicken Eggs and MeatUPLC-DAD0.05 mg/kg0.1 mg/kg researchgate.net
FeedingstuffsHPLC-VIS-0.5 mg/kg europa.eu
WaterHPLC-VIS-0.1 mg/L europa.eu
Poultry Tissues and Egg YolkHPLC-DAD/VIS-0.1 - 0.3 mg/kg europa.eu

Compound Reference Table

Compound Name
This compound
β-apo-8'-carotenal
Ethyl ester of β-apo-8'-carotenoic acid
β-carotene
5,6-epoxy-β-apo-8'-carotenol
5,6-epoxy-β-apo-10'-carotenol
dihydro-β-apo-10'-carotenol
β-apo-13-carotenone

Biological Activities and Molecular Mechanisms of Apo 8 Carotenoic Acid

Role in Carotenoid and Retinoid Metabolic Homeostasis

Apo-8'-carotenoic acid plays a significant role in the complex network of carotenoid and retinoid metabolism. Its influence extends to the synthesis of vitamin A and interactions with other related compounds.

Influence on Vitamin A Synthesis Pathways

The conversion of provitamin A carotenoids, such as beta-carotene (B85742), into vitamin A (retinol) is a crucial physiological process. This conversion can occur through two primary pathways: central cleavage and eccentric (or asymmetric) cleavage.

The central cleavage pathway is catalyzed by the enzyme β,β-carotene-15,15′-oxygenase (BCO1), which splits beta-carotene into two molecules of retinal. nih.gov Retinal can then be converted to retinol (B82714) or retinoic acid. nih.gov The eccentric cleavage pathway, on the other hand, is mediated by the enzyme β,β-carotene-9′,10′-oxygenase (BCO2), which cleaves beta-carotene at other positions along its polyene chain, resulting in the formation of various apocarotenals, including beta-apo-8'-carotenal. nih.govnih.gov

This compound is formed from the oxidation of its corresponding aldehyde, beta-apo-8'-carotenal. wiley.com Research indicates that beta-apo-8'-carotenal can be further metabolized. For instance, studies in vitamin A-deficient rats have shown that dietary beta-apo-8'-carotenal can be converted to vitamin A, although less efficiently than beta-carotene. wiley.com In differentiated Caco-2 cells, a model for the human intestine, beta-apo-8'-carotenal is rapidly taken up and largely converted to beta-apo-8'-carotenoic acid. nih.govresearchgate.net This suggests that dietary apocarotenals are extensively metabolized in intestinal cells. nih.gov

Furthermore, studies using purified chicken BCO1 have demonstrated that this enzyme can cleave beta-apo-8'-carotenal, albeit at a lower rate than beta-carotene, to produce retinal. nih.gov This finding suggests that while central cleavage is the primary function of BCO1, it may also contribute to the generation of vitamin A from certain apocarotenals. nih.gov

Interactions with Other Apocarotenoids and Retinoids

This compound exists within a complex metabolic milieu that includes a variety of other apocarotenoids and retinoids. Its biological activity can be influenced by, and in turn can influence, these related molecules.

Studies have shown that after oral administration of beta-apo-8'-carotenal to humans, metabolites observed in the serum include beta-apo-8'-carotenoic acid, beta-apo-8'-carotenol, and beta-apo-8'-carotenyl palmitate. mdpi.com This indicates that beta-apo-8'-carotenal is readily oxidized to its corresponding acid, reduced to its alcohol, and esterified. mdpi.com

The interactions are not limited to metabolic conversions. Some apocarotenoids have been found to act as antagonists to retinoid receptors. For example, beta-apo-13-carotenone (B1663481), beta-apo-14'-carotenal, and beta-apo-14'-carotenoic acid have been shown to antagonize the activation of retinoic acid receptors (RARs) induced by retinoic acid. mdpi.com Specifically, beta-apo-14'-carotenal has been identified as a transcriptional repressor of several nuclear receptors, including RARα and retinoid X receptor (RXR) α. mdpi.comoup.com While beta-apo-8'-carotenal did not show the same repressive effect in the same study, it highlights the potential for apocarotenoids to modulate retinoid signaling pathways. oup.com

Interaction with Cellular Pathways and Gene Expression

This compound and its related compounds can influence cellular function by interacting with signaling pathways and modulating the expression of specific genes.

Modulation of Ligand-Activated Nuclear Receptors (e.g., RAR, RXR) in In Vitro Models

Ligand-activated nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are critical for regulating gene expression in response to small lipophilic molecules like retinoic acid. Given the structural similarity of apocarotenoids to retinoids, their ability to interact with these receptors has been a subject of investigation.

Several studies have explored the direct effects of apocarotenoids on RAR and RXR activation. In one study using transfected monkey kidney fibroblast cells (CV-1), beta-apo-8'-carotenoic acid did not show significant transactivation activity for RARα or RARβ when compared to all-trans retinoic acid. nih.govnih.gov This suggests that the biological effects of beta-apo-8'-carotenoic acid may occur through mechanisms other than the direct activation of these specific RAR isoforms. nih.govnih.gov

However, other apocarotenoids have demonstrated the ability to modulate these receptors. For instance, beta-apo-13-carotenone has been shown to be a high-affinity antagonist of all three RAR subtypes (α, β, and γ) and also antagonizes the activation of RXRα by 9-cis-retinoic acid. nih.govnih.gov While beta-apo-8'-carotenal was found to be a less potent antagonist of RXRα, these findings indicate that apocarotenoids can indeed interfere with nuclear receptor signaling. nih.gov

CompoundReceptorEffectCell ModelReference
β-Apo-8'-carotenoic acidRARα, RARβNo significant transactivationCV-1 nih.govnih.gov
β-Apo-14'-carotenalRARα, RXRαTranscriptional repressor- mdpi.comoup.com
β-Apo-13-carotenoneRARα, RARβ, RARγAntagonist- nih.govnih.gov
β-Apo-13-carotenoneRXRαAntagonist- nih.govnih.gov

Effects on Gene Expression Profiles (e.g., RARβ promoter activity)

The interaction of apocarotenoids with nuclear receptors can translate into changes in the expression of target genes. The promoter of the RARβ gene is a well-known target of retinoic acid signaling.

Research has shown that beta-apo-14'-carotenoic acid can transactivate the RARβ2 promoter, although it is significantly less active than all-trans retinoic acid. nih.gov It was suggested that this transactivation might be due to its metabolism to retinoic acid. nih.gov In contrast, beta-apo-13-carotenone did not show significant transcriptional activation of RARβ in the same study. nih.gov

In another investigation, it was found that the downregulation of RARβ by the carcinogen benzo[a]pyrene (B130552) in normal human bronchial epithelial cells could be reversed by treatment with beta-carotene or beta-apo-14'-carotenoic acid. nih.gov This suggests a potential protective role for certain apocarotenoids against carcinogen-induced changes in gene expression. nih.gov

Influence on Oxidative Stress Response Pathways

Carotenoids are well-known for their antioxidant properties, and their metabolites, the apocarotenoids, may also play a role in the cellular response to oxidative stress. food-detektiv.defood-detektiv.de This can occur through direct radical scavenging or by modulating signaling pathways involved in the antioxidant defense system.

One of the key pathways in the oxidative stress response is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). oregonstate.edu In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxification enzymes by binding to the antioxidant response element (ARE). oregonstate.edu

Studies on lycopene (B16060) metabolites, which are structurally related to beta-carotene metabolites, have provided insights into this area. For example, apo-8'-lycopenal (B1254038) has been shown to induce the expression of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), two important antioxidant enzymes, in human HepG2 cells via the Nrf2-ARE pathway. nih.gov This suggests that apocarotenoids can activate cellular defense mechanisms against oxidative stress. While direct evidence for this compound's role in this specific pathway is still emerging, the findings with related compounds point to a plausible mechanism of action.

Mechanistic Studies in Cellular Models

The human intestinal Caco-2 cell line serves as a well-established in vitro model for studying the absorption and metabolism of carotenoids and their derivatives. researchgate.net Studies utilizing differentiated Caco-2 cell monolayers have provided significant insights into the cellular handling of this compound's precursor, β-apo-8'-carotenal.

When differentiated Caco-2 cells are incubated with β-apo-8'-carotenal, there is a rapid uptake of the compound into the cells. researchgate.netnih.govnih.gov Once inside the intestinal cells, β-apo-8'-carotenal is extensively metabolized. nih.govnih.gov The primary metabolite formed is β-apo-8'-carotenoic acid. researchgate.netnih.govnih.govresearchgate.net This conversion is significant, with the formation of β-apo-8'-carotenoic acid in the cells increasing over time, corresponding with a decrease in the intracellular concentration of its precursor, β-apo-8'-carotenal. researchgate.net

In one study, after a one-hour incubation period with 1 μM of β-apo-8'-carotenal, it was largely converted to β-apo-8'-carotenoic acid. nih.gov A minor metabolite, identified as 5,6-epoxy-β-apo-8'-carotenol, was also detected. researchgate.netnih.govnih.gov The accumulation of this epoxy-metabolite was much lower than that of β-apo-8'-carotenoic acid. researchgate.net The rapid and extensive conversion within intestinal cells suggests that dietary β-apo-8'-carotenal is unlikely to be absorbed directly from the diet in its original form. researchgate.netnih.gov Instead, it undergoes significant metabolic changes in the intestine.

The kinetics of this process were examined by incubating Caco-2 cells with 1 μM β-apo-8'-carotenal for periods ranging from 30 minutes to 8 hours. researchgate.net A time-dependent increase in β-apo-8'-carotenoic acid formation was observed. researchgate.net After just 30 minutes of incubation, β-apo-8'-carotenal and its primary metabolite, β-apo-8'-carotenoic acid, accounted for 97.3% of the initial concentration. This recovery dropped to 83.2% after one hour, indicating some degradation over time. researchgate.net

Uptake and Metabolism of β-apo-8'-carotenal in Caco-2 Cells

Summary of findings from incubating 1 μM β-apo-8'-carotenal with differentiated Caco-2 cell monolayers.

Incubation TimeKey ObservationPrimary MetaboliteMinor MetaboliteSource
30 min - 8 hrRapid cellular uptake of β-apo-8'-carotenal.β-apo-8'-carotenoic acid5,6-epoxy-β-apo-8'-carotenol researchgate.netresearchgate.net
1 hrβ-apo-8'-carotenal is largely converted to its metabolites.β-apo-8'-carotenoic acid (major)5,6-epoxy-β-apo-8'-carotenol (minor) nih.gov
Up to 8 hrFormation of β-apo-8'-carotenoic acid increases with time, while cellular β-apo-8'-carotenal decreases.β-apo-8'-carotenoic acidNot specified researchgate.net

The effects of apo-carotenoids on cellular processes like proliferation and differentiation have been investigated in various cell models, notably the 3T3-L1 preadipocyte line. Research indicates that certain apo-carotenoids can influence adipocyte differentiation. For instance, β-apo-8'-carotenal has been shown to markedly suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes. sciepub.com

In contrast, other related apo-carotenoids have demonstrated stimulatory effects on this process. sciepub.comnih.gov Studies on 3T3-L1 cells induced to differentiate showed that treatment with β-apo-13-carotenone or β-apo-10′-carotenoic acid stimulated the expression of adipocyte marker genes. nih.gov Specifically, β-apo-13-carotenone significantly increased the expression of lipoprotein lipase (B570770) (Lpl), fatty acid binding protein 2 (Ap2), and peroxisome proliferator-activated receptor gamma (Pparg). nih.gov β-apo-10′-carotenoic acid, which lacks retinoic acid receptor (RAR) antagonist activity, also upregulated the expression of Lpl and Ap2. nih.gov

These findings suggest that different apo-carotenoids can exert distinct, and sometimes opposing, effects on cellular differentiation pathways. sciepub.comnih.gov The mechanisms appear to involve the modulation of key transcriptional regulators of adipogenesis, such as PPARγ. sciepub.com It is important to note that cellular uptake and metabolism of these compounds can be cell-type specific, which may influence their ultimate biological activity. nih.gov For example, P19 embryonic carcinoma cells, another model for differentiation, failed to accumulate significant amounts of β-apo-carotenoids, suggesting that uptake and metabolic processes in these cells differ from those in adipocytes or intestinal cells. nih.gov

Effects of β-Apo-Carotenoids on Adipocyte Marker Gene Expression in 3T3-L1 Cells

Summary of the effects of β-apo-13-carotenone and β-apo-10′-carotenoic acid on the expression of key adipocyte differentiation marker genes in cultured 3T3-L1 cells.

CompoundLpl ExpressionAp2 ExpressionPparg ExpressionSource
β-apo-13-carotenoneUpregulatedUpregulatedUpregulated nih.gov
β-apo-10′-carotenoic acidUpregulatedUpregulatedNo significant effect nih.gov

The formation of this compound is an enzymatic process involving the oxidation of its aldehyde precursor, β-apo-8'-carotenal. In vitro systems, ranging from cultured cells to purified enzymes and tissue homogenates, have been instrumental in elucidating this metabolic pathway. As established in Caco-2 intestinal cells, β-apo-8'-carotenal is efficiently converted to β-apo-8'-carotenoic acid. researchgate.netnih.gov This points to the presence of aldehyde dehydrogenase activity within these cells capable of acting on apo-carotenals.

Studies with purified enzymes have shown that β-carotene 15,15′-oxygenase (BCO1), the key enzyme for vitamin A synthesis, can also cleave β-apo-8'-carotenal, although at a much lower rate (approximately 10%) compared to its primary substrate, β-carotene. nih.gov This suggests that BCO1 could potentially play a role in the further metabolism of this apo-carotenal. nih.gov

Furthermore, the conversion of other apo-carotenals to their corresponding acids has been demonstrated in tissue homogenates. For example, in vitro incubation of 3-OH-β-apo-10'-carotenal with ferret hepatic homogenates in the presence of NAD+ resulted in the formation of 3-OH-β-apo-10'-carotenoic acid. nih.gov This provides a model for the enzymatic oxidation of apo-carotenals to apo-carotenoic acids. nih.gov This conversion is analogous to the oxidation of retinal to retinoic acid and is a critical step in the biological activity of these compounds. researchgate.netmdpi.com The enzymes responsible are likely aldehyde dehydrogenases, which catalyze the NAD+-dependent oxidation. nih.gov

In Vitro Enzymatic Conversions of Apo-carotenals

Summary of key enzymatic conversions involving apo-carotenals in various in vitro systems.

In Vitro SystemSubstrateProductKey FindingSource
Differentiated Caco-2 Cellsβ-apo-8'-carotenalβ-apo-8'-carotenoic acidEfficient and rapid conversion of the aldehyde to the carboxylic acid. researchgate.netnih.gov
Purified Chicken BCO1β-apo-8'-carotenalRetinal (and other products)BCO1 can cleave β-apo-8'-carotenal, but at a low rate compared to β-carotene. nih.gov
Ferret Hepatic Homogenates3-OH-β-apo-10'-carotenal3-OH-β-apo-10'-carotenoic acidDemonstrates NAD+-dependent enzymatic oxidation of an apo-carotenal to its corresponding acid. nih.gov

Occurrence and Distribution of Apo 8 Carotenoic Acid in Biological Systems

Natural Presence in Plants and Plant-Derived Products

Apo-8'-carotenoic acid itself is primarily a metabolic product. However, its precursor, trans-β-apo-8'-carotenal, is naturally present in a variety of plants. ijrrjournal.comwikipedia.org This compound is notably found in citrus fruits and spinach. ijrrjournal.comwikipedia.orgaltratene.comtargetmol.com While present, the levels of apocarotenoids like apo-8'-carotenal in plant-derived foods are generally low compared to their parent carotenoids, such as β-carotene. mdpi.com For instance, in orange-fleshed melons, β-apo-8'-carotenal was found at concentrations of 20–40 pmol/gm wet weight, which is about 1–2% of the β-carotene content. mdpi.com Similarly, a high-β-carotene tomato juice contained β-apocarotenoids that represented only 0.1–0.5% of the β-carotene. mdpi.com

The ethyl ester of beta-apo-8'-carotenic acid, known as Food orange 7, is also found in small quantities in some plants. wikipedia.org The formation of apocarotenoids in plants can be catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are involved in producing important plant growth regulators. nih.gov

Table 1: Natural Occurrence of Apo-8'-carotenal in Plant-Based Products

ProductCompoundConcentration/Relative Amount
Citrus Fruitstrans-β-apo-8'-carotenalPresent ijrrjournal.comwikipedia.orgaltratene.comtargetmol.com
Spinachtrans-β-apo-8'-carotenalPresent ijrrjournal.comwikipedia.orgaltratene.comtargetmol.com
Orange-Fleshed Melonsβ-apo-8'-carotenal20–40 pmol/gm wet wt (approx. 1–2% of β-carotene) mdpi.comnih.gov
High-β-carotene Tomato Juiceβ-apocarotenoids (including β-apo-8'-carotenal)0.1–0.5% of β-carotene mdpi.com

Formation and Accumulation in Animal Tissues and Products (e.g., Egg Yolk)

In animals, this compound is a significant metabolite of ingested apo-8'-carotenal. nih.gov When animals consume feed containing β-apo-8'-carotenal, it is absorbed and metabolized. mdpi.com Studies in rats and chickens have shown that after being fed β-apo-8'-carotenal, their blood and tissues contained the carotenal, small amounts of β-apo-8'-carotenol, and larger quantities of this compound. mdpi.com

A notable example of accumulation is in the egg yolk of laying hens. wpsa-aeca.esdergipark.org.tr When hens are fed diets containing β-apo-8'-carotenal, it is deposited in the egg yolk primarily as its oxidation product, β-apo-8'-carotenoic acid. wpsa-aeca.es The ethyl ester of β-apo-8'-carotenoic acid is also used in poultry feed to enhance the color of egg yolks. wpsa-aeca.esanimbiosci.org Research indicates that this ester is deposited in the egg, with limited hydrolysis of the ester occurring. wpsa-aeca.es The accumulation of these pigments in the egg yolk is a direct function of their level in the hen's diet. tandfonline.com

Table 2: Research Findings on this compound in Animal Tissues

Animal ModelAdministered CompoundObserved Metabolites in Tissues/ProductsKey Findings
Rats and Chickensβ-apo-8'-carotenalβ-apo-8'-carotenal, β-apo-8'-carotenol, β-apo-8'-carotenoic acidThis compound was found in larger amounts compared to the carotenal and carotenol. mdpi.com
Laying Hensβ-apo-8'-carotenalβ-apo-8'-carotenoic acidDietary β-apo-8'-carotenal is oxidized and deposited as β-apo-8'-carotenoic acid in egg yolk. wpsa-aeca.es
Laying HensEthyl ester of β-apo-8'-carotenoic acidEthyl ester of β-apo-8'-carotenoic acidThe ester is deposited in the egg with limited hydrolysis. wpsa-aeca.es
Dogsβ-apo-8'-carotenalβ-apo-8'-carotenal and β-apo-8'-carotenoic acidBoth compounds were found in the urine after 14 days of administration. mdpi.com

Detection in Biological Fluids and Tissues (e.g., Serum, Urine)

This compound has been identified in various biological fluids and tissues in both animals and humans, primarily as a metabolite of β-apo-8'-carotenal. Early studies in dogs that were administered large daily doses of β-apo-8'-carotenal found both the original compound and β-apo-8'-carotenoic acid in the urine after two weeks. mdpi.com

In humans, after a single oral dose of β-apo-8'-carotenal, several metabolites were observed in the serum, including β-apo-8'-carotenoic acid, β-apo-8'-carotenol, and β-apo-8'-carotenyl palmitate, with only minor amounts of the administered β-apo-8'-carotenal detected. mdpi.com This indicates that humans readily oxidize dietary β-apo-8'-carotenal to β-apo-8'-carotenoic acid. mdpi.com The presence of this compound in serum and urine confirms its bioavailability and systemic circulation after the consumption of its precursor.

The detection of these compounds in biological samples is typically achieved through methods like high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection.

Table 3: Detection of this compound in Biological Fluids and Tissues

OrganismBiological MatrixDetected CompoundContext of Detection
HumansSerumβ-apo-8'-carotenoic acidMetabolite observed after a single oral dose of β-apo-8'-carotenal. mdpi.com
DogsUrineβ-apo-8'-carotenoic acidDetected after 14 days of daily administration of β-apo-8'-carotenal. mdpi.com
Rats and ChickensBlood and Tissuesβ-apo-8'-carotenoic acidFound after feeding with β-apo-8'-carotenal. mdpi.com

Future Research Directions in Apo 8 Carotenoic Acid Studies

Elucidation of Undiscovered Metabolic Enzymes and Pathways

The metabolic fate of apo-8'-carotenoic acid is not fully understood, presenting a critical area for future research. While it is known that dietary β-apo-8'-carotenal is readily oxidized to β-apo-8'-carotenoic acid in both humans and animals, the specific enzymes driving this and subsequent conversions are largely unidentified. mdpi.com Studies have shown that β-apo-8'-carotenal can be metabolized to β-apo-8'-carotenoic acid and 5,6-epoxy-β-apo-8'-carotenol in Caco-2 intestinal cells. researchgate.netresearchgate.net This suggests the involvement of oxidative and epoxidation pathways similar to those in retinoid metabolism, though whether the same enzymes are responsible is an open question. mdpi.com

Future research should focus on identifying and characterizing the specific oxidoreductases, and potentially other enzyme classes, that catalyze the conversion of β-apo-8'-carotenal to this compound and its further metabolites. Investigating the potential for β-oxidation of the unsaturated side chain of this compound is also crucial, as current evidence in poultry suggests this does not occur. wpsa-aeca.es The use of tissue homogenates from various species has demonstrated the enzymatic formation of β-apo-8'-carotenal from β-carotene, indicating that the machinery for producing its precursor is present in mammals. nih.gov Unraveling these enzymatic steps will provide a more complete picture of carotenoid metabolism and its regulation.

Table 1: Known and Potential Metabolic Conversions of this compound and its Precursor

Precursor/SubstrateMetaboliteCell/Animal ModelPotential Enzyme Type
β-Apo-8'-carotenalβ-Apo-8'-carotenoic acidHumans, Animals, Caco-2 cellsOxidoreductase
β-Apo-8'-carotenal5,6-epoxy-β-apo-8'-carotenolCaco-2 cellsEpoxygenase
β-Apo-8'-carotenoic acidFurther oxidized productsRabbit liverβ-oxidation enzymes

Investigation of Novel Molecular Targets and Signaling Cascades

This compound and its related apocarotenoids are structural analogs of retinoids, suggesting they may interact with and modulate retinoid signaling pathways. mdpi.com Research has indicated that some apocarotenoids can act as antagonists for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.comnih.gov For instance, β-apo-14'-carotenal, a structurally similar compound, has been shown to antagonize retinoic acid-induced transactivation of RARs. nih.gov

Future studies should aim to definitively identify the direct molecular targets of this compound. This includes conducting binding assays with nuclear receptors like RARs and RXRs, as well as other potential protein targets. Elucidating the downstream signaling cascades affected by this compound is equally important. This could involve investigating its influence on gene expression related to cell proliferation, differentiation, and inflammation, pathways known to be regulated by retinoids. nih.gov Identifying these targets and pathways will be crucial in understanding the physiological and potential pathophysiological roles of this compound.

Advanced Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in biological matrices is fundamental to understanding its metabolism and bioactivity. High-performance liquid chromatography (HPLC) is a widely used technique for carotenoid analysis. mdpi.com However, the development of more advanced analytical methods is a key future direction.

Tandem mass spectrometry (MS/MS) coupled with HPLC or ultra-high-performance liquid chromatography (UHPLC) offers significant improvements in sensitivity and specificity, enabling the detection of low-level metabolites. nih.gov Supercritical fluid chromatography (SFC) coupled with MS is another promising technique that can provide high-speed and high-resolution separation of carotenoids and their derivatives. nih.gov Future research should focus on optimizing these advanced methods for the specific analysis of this compound and its metabolites in various biological samples, such as plasma, tissues, and cells. The development of certified reference materials for this compound would also be invaluable for method validation and ensuring data accuracy across different laboratories. mdpi.com

Table 2: Comparison of Analytical Techniques for Apocarotenoid Analysis

TechniqueAdvantagesDisadvantages
HPLC-DAD/UV-VisWidely available, robustLower sensitivity and specificity compared to MS
HPLC-MS/MSHigh sensitivity and specificityHigher cost and complexity
UHPLC-MS/MSFaster analysis times, higher resolutionHigher operational pressures
SFC-MSHigh speed, high resolution, green chemistryLess commonly available

Exploration of Bioactivity in Diverse Non-Human Biological Models

While some studies have investigated the effects of this compound and its precursor in models like rats, dogs, and poultry, there is a broad scope for exploring its bioactivity in a wider range of non-human biological models. wpsa-aeca.eseuropa.euinchem.org These studies have primarily focused on its use as a feed additive for pigmentation. wpsa-aeca.espublish.csiro.au

Future research should utilize diverse animal models to investigate the broader physiological effects of this compound. This could include models of specific diseases to explore its potential therapeutic or preventative properties. For example, investigating its effects in models of metabolic syndrome, inflammatory conditions, or certain cancers could yield valuable insights. The use of knockout or transgenic animal models, such as those deficient in carotenoid cleavage enzymes like BCO1 and BCO2, will be instrumental in dissecting the specific roles of this compound in vivo. nih.gov Examining its impact on embryonic development, immune function, and neurological processes in these models would also be highly informative. researchgate.net

Integrative Omics Approaches in this compound Research

To gain a holistic understanding of the biological impact of this compound, future research should embrace integrative "omics" approaches. nih.gov This involves the simultaneous analysis of multiple molecular layers, including the genome, transcriptome, proteome, and metabolome.

Transcriptomic studies, for instance, can reveal changes in gene expression profiles in response to this compound supplementation, providing clues about the signaling pathways it modulates. semanticscholar.orgcore.ac.uknih.gov Proteomic analyses can identify alterations in protein expression and post-translational modifications, offering insights into the functional consequences of these gene expression changes. frontiersin.org Metabolomic profiling can map the downstream metabolic perturbations caused by this compound. By integrating these multi-omics datasets, researchers can construct comprehensive network models of the molecular interactions of this compound, leading to a more profound understanding of its biological functions and mechanisms of action.

Q & A

Q. What validated analytical methods are recommended for quantifying β-apo-8'-carotenoic acid ethyl ester in complex matrices like feed or food?

The compound is typically quantified using high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection. For feed analysis, GB/T 44965-2024 outlines an HPLC protocol with specific mobile phases (e.g., methanol-acetonitrile gradients) and C18 column conditions to achieve baseline separation . In food matrices like eggs, UPLC-MS/MS methods are preferred for enhanced sensitivity, utilizing a BEH C18 column (1.7 µm particle size) and 0.1% formic acid in acetonitrile for improved ionization efficiency . Sample preparation often involves solvent extraction (e.g., acetonitrile) followed by clean-up steps like solid-phase extraction to mitigate matrix interference .

Q. How can researchers ensure accurate identification of β-apo-8'-carotenoic acid ethyl ester in biological samples?

Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability in LC-MS workflows. For UV-based detection, spectral matching (200–500 nm) and retention time alignment with certified reference materials are critical. The compound’s characteristic λmax near 450 nm (due to conjugated double bonds) aids identification . Cross-validation with synthetic standards, as described in GB 31624-2014, is recommended to confirm purity and structural integrity .

Q. What are the key physicochemical properties influencing the stability of β-apo-8'-carotenoic acid derivatives during storage?

The compound’s stability is highly sensitive to light, oxygen, and temperature . Store samples in amber glassware under inert gas (e.g., nitrogen) at –20°C to prevent photodegradation and oxidation. Solvent choice also matters: polar aprotic solvents (e.g., tetrahydrofuran) enhance stability compared to protic solvents like methanol, as demonstrated in radical ion studies . Degradation kinetics can be monitored via accelerated stability testing under controlled ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for β-apo-8'-carotenoic acid derivatives?

Discrepancies often arise from variability in experimental models or metabolite profiling . For example, synthetic derivatives (e.g., 4-oxo-β-apo-8′-carotenoic acid ethyl ester) show divergent antioxidant behavior in vitro vs. in vivo due to differences in cellular uptake and metabolic conversion . To address this, employ isotopic tracing (e.g., ¹³C-labeled compounds) paired with metabolomics to track degradation pathways and active metabolites. Standardize assay conditions (e.g., oxygen tension, cell lines) across studies to improve comparability .

Q. What advanced synthetic strategies exist for modifying the β-apo-8'-carotenoic acid backbone to enhance functionality?

Selenacapryloic acid conjugation and trolox linkage have been explored to create triantioxidant hybrids with synergistic radical-scavenging properties. For instance, covalent attachment of selenacapryloic acid to the β-apo-8' backbone improves lipid peroxidation inhibition by 40% in model membranes . Reaction protocols typically involve Schlenk line techniques under argon to prevent oxidation during synthesis .

Q. How do regulatory frameworks for β-apo-8'-carotenoic acid ethyl ester differ between food and feed applications, and how does this impact research design?

In food, the compound is classified as INS160f (color additive) with strict purity criteria (e.g., ≤0.1% residual solvents per GB 1886.366-2023) . For feed (e.g., poultry), regulatory focus shifts to maximum residue limits (MRLs) in edible tissues, requiring validated detection methods with ≤10 µg/kg sensitivity, as mandated in GB/T 44965-2024 . Researchers must align analytical validation protocols (e.g., recovery rates, LOQ) with jurisdiction-specific guidelines to ensure compliance .

Methodological Considerations

Q. What strategies optimize chromatographic separation of β-apo-8'-carotenoic acid ethyl ester isomers in UPLC workflows?

Use sub-2 µm particle columns (e.g., ACQUITY UPLC BEH C18) with elevated column temperatures (40–50°C) to reduce viscosity and improve peak symmetry. Gradient elution programs (e.g., 80%–95% acetonitrile over 5 min) effectively resolve cis/trans isomers, as demonstrated in feed additive analysis . For co-eluting peaks, tandem mass spectrometry (MRM mode) with optimized collision energies (e.g., 20–35 eV) enhances selectivity .

Q. How can researchers validate the biological relevance of in vitro findings for β-apo-8'-carotenoic acid derivatives?

Combine in silico docking studies (e.g., molecular dynamics simulations of antioxidant enzyme binding) with ex vivo models (e.g., isolated hepatocytes or intestinal explants). For example, β-apo-8'-carotenal’s interaction with retinol-binding proteins was confirmed using fluorescence quenching assays and X-ray crystallography . Always cross-validate with in vivo dosing studies in relevant animal models (e.g., poultry for feed applications) .

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